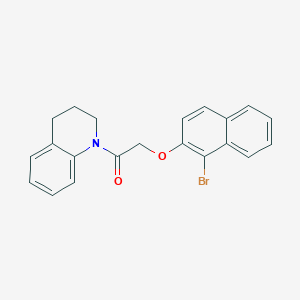![molecular formula C26H21FN2O3S B324638 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B324638.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex molecular structure that includes a fluorophenyl group, a sulfonyl group, and a diphenylacetamide moiety. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
- N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Uniqueness
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its bromine and chlorine analogs. This makes it particularly valuable in applications requiring high specificity and potency .
Propiedades
Fórmula molecular |
C26H21FN2O3S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H21FN2O3S/c27-21-11-13-23(14-12-21)29-33(31,32)24-17-15-22(16-18-24)28-26(30)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,25,29H,(H,28,30) |
Clave InChI |
BDYGVZJQYWHZAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B324556.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324558.png)
![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B324559.png)
![N-(2,5-dimethylphenyl)-4-{2-[(2-methoxy-1-naphthyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B324560.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B324561.png)
![methyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B324563.png)
![methyl N-[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamate](/img/structure/B324564.png)
![2-phenoxy-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B324568.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324569.png)
![1-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324570.png)
![1-{[(1E)-1-(biphenyl-4-yl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324571.png)
![1-{[(1E)-1-(4-bromophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324573.png)

![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}-4-methylpiperidine](/img/structure/B324579.png)
